ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a combination of tetrazole, cyclohexyl, thiazole, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Thiazole Ring Formation: The thiazole ring is formed via a condensation reaction involving a thioamide and a haloketone.
Esterification: The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The tetrazole and thiazole rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites. The cyclohexyl and thiazole groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate: Shares the tetrazole and acetate groups but lacks the cyclohexyl and thiazole rings.
Cyclohexylamine: Contains the cyclohexyl group but lacks the tetrazole and thiazole rings.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the tetrazole and cyclohexyl groups.
Uniqueness
Ethyl [2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components or simpler analogs.
Properties
Molecular Formula |
C15H20N6O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H20N6O3S/c1-2-24-12(22)8-11-9-25-14(17-11)18-13(23)15(6-4-3-5-7-15)21-10-16-19-20-21/h9-10H,2-8H2,1H3,(H,17,18,23) |
InChI Key |
IBYAMKOHPMYACK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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